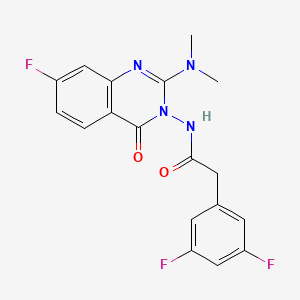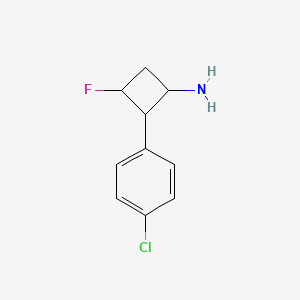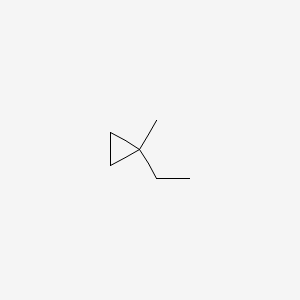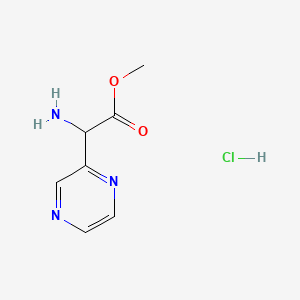
4-Quinolinol, 3-chloro-2-(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is a chemical compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trichloromethyl group and a chlorine atom attached to the quinoline ring, making it a highly chlorinated derivative .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-quinolinol with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
4-Quinolinol, 3-chloro-2-(trichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated quinoline derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Less chlorinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Quinolinol, 3-chloro-2-(trichloromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases.
作用機序
The mechanism of action of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- involves its interaction with cellular components. It is believed to inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The trichloromethyl group enhances its reactivity and ability to form stable complexes with metal ions, which can further influence its biological activity .
類似化合物との比較
Similar Compounds
- 4-Quinolinol, 3-chloro-2-methyl-
- 4-Quinolinol, 3-chloro-2-(dichloromethyl)-
- 4-Quinolinol, 3-chloro-2-(chloromethyl)-
Uniqueness
4-Quinolinol, 3-chloro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group increases the compound’s reactivity and potential for forming stable complexes, making it more versatile in various applications compared to its less chlorinated analogs .
特性
CAS番号 |
502141-83-5 |
|---|---|
分子式 |
C10H5Cl4NO |
分子量 |
297.0 g/mol |
IUPAC名 |
3-chloro-2-(trichloromethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H5Cl4NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16) |
InChIキー |
DRTMMKRMBMLHJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)







